molecular formula C15H8N2O6 B5917246 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B5917246
M. Wt: 312.23 g/mol
InChI Key: HFRHJKYSTBMIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C15H8N2O6 and its molecular weight is 312.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.03823598 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(5-nitro-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O6/c18-13-11-5-4-10(17(22)23)7-12(11)14(19)16(13)9-3-1-2-8(6-9)15(20)21/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRHJKYSTBMIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-nitrophthalic anhydride (0.25 g, 0.0013 mol) and m-aminobenzoic acid (0.18 g, 0.0013 mol) were refluxed as above overnight. The clear solution was purified as per 120 to yield 0.30 g (74%) 146 as a very pale dull yellow powder: mp=368–370° C.; Rf 0.83 (A): Rf 0.93 (C): Rf 0.53 (D): IR (cm−1): 2700–3280 (OH), 3122 (C═CH), 2687 (C—H), 1781 (C═O), 1727 (bs, C═O), 1622 (C═C), 1588 (C═C), 1546 (N═O), 1461 (C═C), 1420 (C═C), 1386 (C—O), 1350 (N═O), 1113 (C—O), 727 (C═CH); MS m/z (rel intensity) 311 (68), 285 (46), 267 (46), 191 (100).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Yield
74%

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